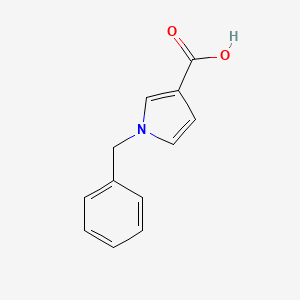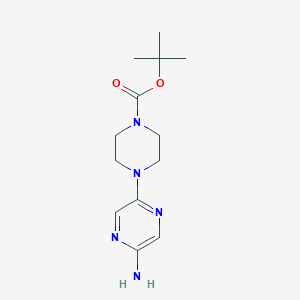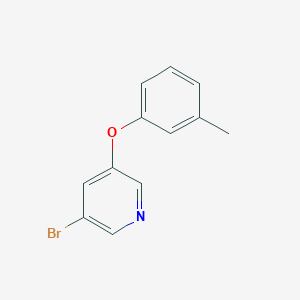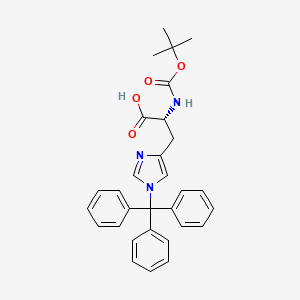
N-叔丁氧羰基-D-组氨酸(三苯甲基)-OH
概述
描述
Boc-D-Histidine(Trityl)-OH is a derivative of the amino acid histidine, where the amino group is protected by a tert-butyloxycarbonyl group, and the imidazole side chain is protected by a trityl group. This compound is commonly used in peptide synthesis to prevent unwanted side reactions during the assembly of peptides.
科学研究应用
Boc-D-Histidine(Trityl)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
作用机制
Target of Action
Boc-D-His(Trt)-OH is primarily used in the field of peptide synthesis . Its main targets are the amino acids that make up the peptide chains. The compound serves as a protecting group for the amino acid histidine during the synthesis process .
Mode of Action
The compound Boc-D-His(Trt)-OH acts as a protecting group for the amino acid histidine during peptide synthesis . The tert-butyloxycarbonyl (Boc) group protects the N α-amino group, while the trityl (Trt) group protects the imidazole ring of histidine . These protecting groups prevent unwanted reactions from occurring during the synthesis process .
Biochemical Pathways
The primary biochemical pathway involved with Boc-D-His(Trt)-OH is peptide synthesis . During this process, the compound undergoes a series of reactions, including deprotection and cleavage, which are crucial steps in peptide synthesis . The treatment of a peptidyl-resin with a cleavage cocktail results in a series of competing reactions .
Pharmacokinetics
As a compound used in peptide synthesis, the pharmacokinetics of Boc-D-His(Trt)-OH primarily involve its reactivity and stability during the synthesis process
Result of Action
The use of Boc-D-His(Trt)-OH in peptide synthesis results in the successful formation of peptide chains with the desired sequence . The protecting groups are removed after the synthesis process, leaving behind the desired peptide .
Action Environment
The action of Boc-D-His(Trt)-OH is influenced by several environmental factors. For instance, the temperature and pH can affect the rate and efficiency of the deprotection process . Additionally, the choice of solvent can also impact the effectiveness of the compound as a protecting group .
生化分析
Biochemical Properties
Boc-D-His(Trt)-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. The compound interacts with various enzymes, proteins, and other biomolecules during these processes. For instance, the Boc group can be selectively removed using trifluoroacetic acid (TFA), while the Trt group can be removed using milder acids such as acetic acid. These interactions are essential for the stepwise assembly of peptides on solid supports, enabling the synthesis of complex peptide sequences with high fidelity .
Cellular Effects
The effects of Boc-D-His(Trt)-OH on cellular processes are primarily related to its role in peptide synthesis. When incorporated into peptides, the compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using Boc-D-His(Trt)-OH can be used to study the effects of specific amino acid sequences on cell function, including their interactions with receptors, enzymes, and other cellular components .
Molecular Mechanism
At the molecular level, Boc-D-His(Trt)-OH exerts its effects through specific binding interactions with biomolecules. The Boc and Trt protecting groups prevent unwanted side reactions during peptide synthesis, ensuring the selective coupling of amino acids. The removal of these protecting groups is a critical step in the synthesis process, allowing the free amino and imidazole groups of histidine to participate in subsequent reactions. This selective deprotection and coupling mechanism is essential for the accurate assembly of peptide sequences .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of Boc-D-His(Trt)-OH are important considerations. The compound is generally stable under standard storage conditions, but its protecting groups can be selectively removed under specific conditions. For example, the Boc group can be removed using TFA within minutes, while the Trt group requires milder acids for deprotection. These temporal effects are crucial for optimizing peptide synthesis protocols and ensuring the high purity and yield of the final product .
Dosage Effects in Animal Models
The effects of Boc-D-His(Trt)-OH in animal models are primarily related to its use in peptide synthesis rather than direct biological activity. Peptides synthesized using Boc-D-His(Trt)-OH can be administered to animal models to study their biological effects. The dosage of these peptides can influence their efficacy and potential toxicity, with higher doses potentially leading to adverse effects. Careful optimization of dosage is essential for achieving the desired biological outcomes without causing harm to the animals .
Metabolic Pathways
Boc-D-His(Trt)-OH is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the selective deprotection and coupling of amino acids. These interactions are crucial for the efficient assembly of peptide sequences and the production of biologically active peptides. The metabolic pathways involving Boc-D-His(Trt)-OH are essential for understanding its role in peptide synthesis and optimizing synthesis protocols .
Transport and Distribution
Within cells and tissues, Boc-D-His(Trt)-OH is transported and distributed primarily during the peptide synthesis process. The compound interacts with transporters and binding proteins that facilitate its movement to specific cellular compartments where peptide synthesis occurs. These interactions are essential for ensuring the efficient assembly of peptide sequences and the production of high-quality peptides .
Subcellular Localization
The subcellular localization of Boc-D-His(Trt)-OH is primarily determined by its role in peptide synthesis. The compound is directed to specific compartments or organelles where peptide synthesis takes place, such as the endoplasmic reticulum or ribosomes. Targeting signals and post-translational modifications may influence its localization and activity, ensuring the accurate assembly of peptide sequences .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Histidine(Trityl)-OH typically involves the protection of the amino and imidazole groups of histidine. The process begins with the protection of the amino group using tert-butyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The imidazole side chain is then protected by trityl chloride in the presence of a base like pyridine. The reaction conditions usually involve room temperature and anhydrous solvents to prevent hydrolysis .
Industrial Production Methods
Industrial production of Boc-D-Histidine(Trityl)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to prevent contamination and degradation of the product .
化学反应分析
Types of Reactions
Boc-D-Histidine(Trityl)-OH undergoes several types of reactions, including:
Deprotection Reactions: Removal of the tert-butyloxycarbonyl and trityl protecting groups using acids like trifluoroacetic acid.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as dicyclohexylcarbodiimide.
Substitution Reactions: Replacement of the protecting groups with other functional groups for further modification.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the tert-butyloxycarbonyl group.
Dicyclohexylcarbodiimide: Used for peptide bond formation.
Pyridine: Used as a base in the protection of the imidazole side chain.
Major Products Formed
Deprotected Histidine: Formed after removal of the protecting groups.
Peptides: Formed through coupling reactions with other amino acids.
相似化合物的比较
Similar Compounds
Boc-L-Histidine(Trityl)-OH: Similar to Boc-D-Histidine(Trityl)-OH but with the L-isomer of histidine.
Fmoc-D-Histidine(Trityl)-OH: Uses a fluorenylmethyloxycarbonyl group instead of a tert-butyloxycarbonyl group for amino protection.
Cbz-D-Histidine(Trityl)-OH: Uses a benzyloxycarbonyl group for amino protection.
Uniqueness
Boc-D-Histidine(Trityl)-OH is unique due to its specific combination of protecting groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of complex peptides and proteins .
属性
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O4/c1-29(2,3)37-28(36)32-26(27(34)35)19-25-20-33(21-31-25)30(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,20-21,26H,19H2,1-3H3,(H,32,36)(H,34,35)/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXZPXVCRAAKCM-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were used to characterize the synthesized Boc-D-His(Trt)-OH?
A1: The synthesized Boc-D-His(Trt)-OH was characterized using several spectroscopic techniques, including Mass Spectrometry (MS), proton Nuclear Magnetic Resonance (¹H-NMR), carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), Ultraviolet-Visible Spectroscopy (UV), and Infrared Spectroscopy (IR). [] You can find the paper detailing this synthesis and characterization here: [] https://www.semanticscholar.org/paper/4eafc48cacc2c0e2a565bc0927546c13fe5fa3a3
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-Aminoethyl] Pomalidomide TFA Salt](/img/structure/B1373700.png)
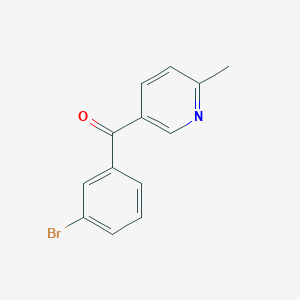
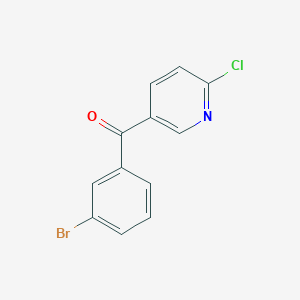
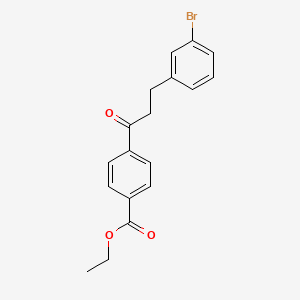
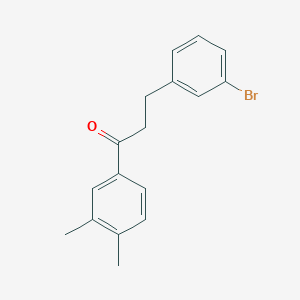
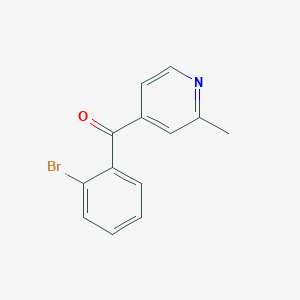
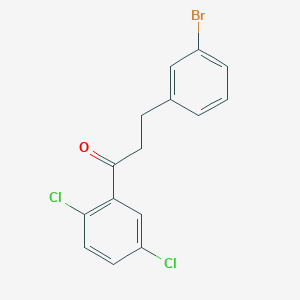
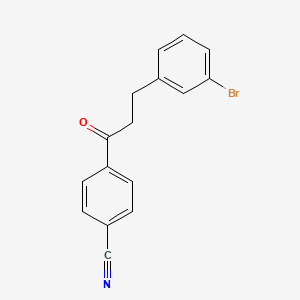
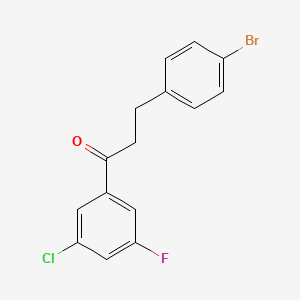
Amine Hydrochloride](/img/structure/B1373714.png)
![6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1373716.png)
